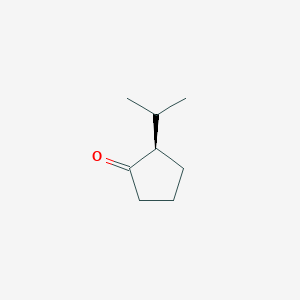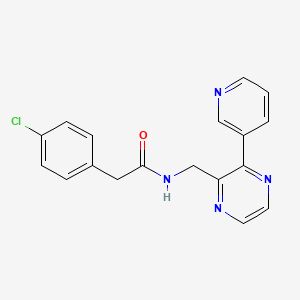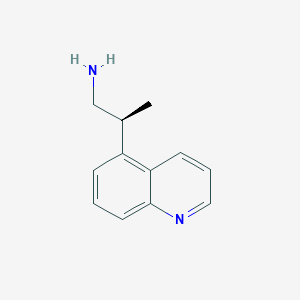
(2S)-2-Quinolin-5-ylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Quinolin-5-ylpropan-1-amine is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound is also known as QPA and has been synthesized using various methods. The scientific community has shown great interest in QPA due to its unique mechanism of action and its potential to treat various diseases.
作用機序
The mechanism of action of QPA is not fully understood. However, it has been proposed that QPA inhibits the activity of various enzymes involved in disease processes. QPA has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that cause inflammation. QPA has also been shown to inhibit the activity of iNOS, which is involved in the production of nitric oxide that causes inflammation. Additionally, QPA has been shown to inhibit the activity of HDAC, which is involved in the regulation of gene expression.
生化学的および生理学的効果
QPA has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. QPA has also been shown to reduce inflammation in various animal models. Additionally, QPA has been shown to have anti-viral properties and inhibit the replication of various viruses.
実験室実験の利点と制限
QPA has various advantages and limitations for lab experiments. One of the advantages of QPA is its potential therapeutic applications. QPA has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, QPA has been shown to inhibit the activity of various enzymes involved in disease processes. However, one of the limitations of QPA is its potential toxicity. QPA has been shown to be toxic to certain cell lines at high concentrations.
将来の方向性
There are various future directions for the research on QPA. One of the future directions is to investigate the potential therapeutic applications of QPA in various diseases such as cancer, inflammation, and viral infections. Additionally, future research could focus on the development of QPA derivatives that have improved pharmacokinetic and pharmacodynamic properties. Furthermore, future research could investigate the potential toxicity of QPA in various animal models.
合成法
QPA can be synthesized using various methods. One of the most commonly used methods is the reductive amination of 2-aminobenzyl alcohol with 5-chloro-2-quinolinecarboxaldehyde. This method involves the reduction of the aldehyde group to an alcohol group using sodium borohydride and subsequent reaction with 2-aminobenzyl alcohol in the presence of a catalyst. The resulting product is then purified using chromatography.
科学的研究の応用
QPA has been extensively researched for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. QPA has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and histone deacetylase (HDAC). These enzymes are involved in various disease processes such as cancer, inflammation, and viral infections.
特性
IUPAC Name |
(2S)-2-quinolin-5-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(8-13)10-4-2-6-12-11(10)5-3-7-14-12/h2-7,9H,8,13H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOYAQVIKSUEJL-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C2C=CC=NC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=C2C=CC=NC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Quinolin-5-ylpropan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

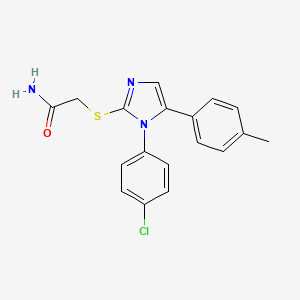
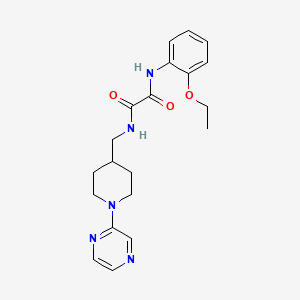
![Tert-butyl N-[2-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propyl]carbamate](/img/structure/B2590615.png)
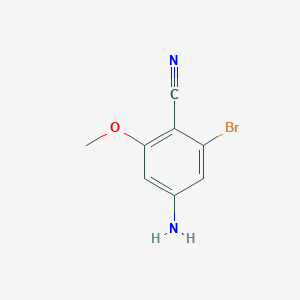
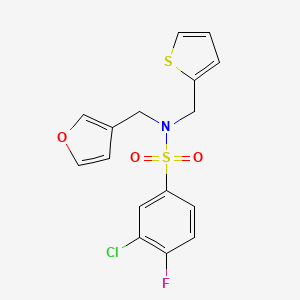
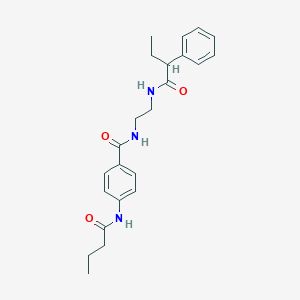
![1-Methylspiro[indoline-3,3'-piperidin]-2-one](/img/structure/B2590622.png)
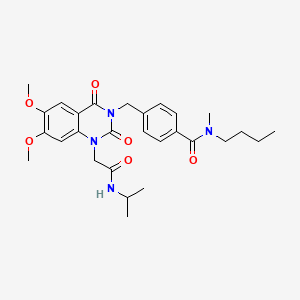
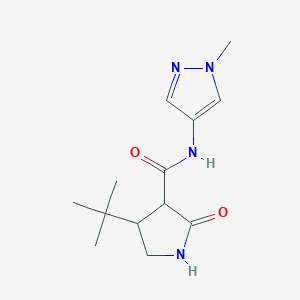
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2590630.png)
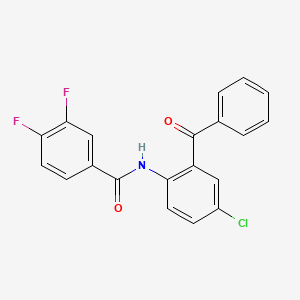
![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2590633.png)
